Unique Cinnamylpiperazine Moiety as a Structural Differentiator from Phenylethyl and Methylphenyl Analogs
The compound's 4-(3-phenyl-allyl)piperazine (cinnamylpiperazine) terminus is structurally distinct from the 4-(2-phenylethyl)piperazine group found in the direct analog 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol . The presence of the trans-alkene in the cinnamyl group introduces a rigid, planar π-system not present in the fully saturated phenylethyl chain. This structural divergence is predicted to alter the compound's physicochemical profile, including a distinct LogP and topological polar surface area, compared to analog 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol . No direct comparative biological assay data are available.
| Evidence Dimension | Structural identity of the terminal aryl group |
|---|---|
| Target Compound Data | 4-(3-phenyl-allyl)piperazine (cinnamylpiperazine) |
| Comparator Or Baseline | 4-(2-phenylethyl)piperazine (analog CB71902812) and 4-(4-methylphenyl)piperazine (CSID:12991497) [REFS-1, REFS-2] |
| Quantified Difference | Qualitative structural difference: alkene vs. alkane linker; phenylallyl vs. phenylethyl/methylphenyl |
| Conditions | Chemical structure comparison |
Why This Matters
Structural uniqueness is the foundational criterion for patentability and for generating novel SAR data; procurement of the correct analog is essential for target-specific research.
